2-Chloro-6-morpholino-5-nitropyrimidin-4-amine
CAS No.: 29955-44-0
Cat. No.: VC21344293
Molecular Formula: C8H10ClN5O3
Molecular Weight: 259.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29955-44-0 |
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Molecular Formula | C8H10ClN5O3 |
Molecular Weight | 259.65 g/mol |
IUPAC Name | 2-chloro-6-morpholin-4-yl-5-nitropyrimidin-4-amine |
Standard InChI | InChI=1S/C8H10ClN5O3/c9-8-11-6(10)5(14(15)16)7(12-8)13-1-3-17-4-2-13/h1-4H2,(H2,10,11,12) |
Standard InChI Key | WPMWFKYKNILTPZ-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)Cl |
Canonical SMILES | C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-6-morpholino-5-nitropyrimidin-4-amine belongs to the class of substituted pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The molecular structure features a pyrimidine core with four distinct functional groups strategically positioned around the ring. This unique arrangement of substituents contributes to the compound's chemical behavior and potential applications in various scientific fields.
Basic Identification Parameters
The compound is identified by the CAS registry number 29955-44-0 and has a molecular formula of C8H10ClN5O3 with a molecular weight of 259.65 g/mol . This heterocyclic compound contains multiple nitrogen atoms within its structure, making it relevant for various nitrogen-based chemical transformations and potential biological interactions.
Structural Features
The pyrimidine scaffold of 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine contains four key substituents:
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Chlorine atom at position 2
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Morpholine ring attached at position 6
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Nitro group at position 5
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Amine group at position 4
This specific arrangement creates a molecule with multiple reactive sites, enabling diverse chemical transformations. The presence of both electron-withdrawing (chlorine, nitro) and electron-donating (amine, morpholine) groups contributes to the compound's unique reactivity profile and potential applications in various chemical processes.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine is essential for predicting its behavior in various reactions and applications. These properties dictate how the compound interacts with other chemicals, solvents, and biological systems.
Physical Properties
The compound exhibits specific physical characteristics that influence its handling and application in laboratory and industrial settings. Table 1 summarizes the key physical properties of 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine.
Table 1: Physical Properties of 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine
Property | Value | Note |
---|---|---|
Physical State | Solid | At room temperature |
Boiling Point | 568.4±50.0 °C | Predicted value |
Density | 1.571±0.06 g/cm³ | Predicted value |
Molecular Weight | 259.65 g/mol | Calculated from molecular formula |
These physical properties influence the compound's solubility, stability, and handling requirements in various experimental setups. The high boiling point suggests thermal stability, which may be advantageous for certain chemical transformations requiring elevated temperatures.
Chemical Properties
The chemical properties of 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine are largely determined by the functional groups present on the pyrimidine ring. Table 2 outlines key chemical properties that influence its reactivity.
Table 2: Chemical Properties of 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine
Property | Value | Significance |
---|---|---|
pKa | 0.51±0.10 | Predicted value indicating acidity |
Canonical SMILES | C1COCCN1C2=NC(=NC(=C2N+[O-])N)Cl | Structural representation |
InChI | InChI=1S/C8H10ClN5O3/c9-8-11-6(10)5(14(15)16)7(12-8)13-1-3-17-4-2-13 | International Chemical Identifier |
The relatively low pKa value indicates acidic character, which influences the compound's behavior in various solvent systems and its potential interactions with basic reagents. The presence of the nitro group significantly affects the electron distribution within the molecule, enhancing the electrophilicity of certain positions.
Synthesis Methods
The synthesis of 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine typically involves specific reaction conditions and carefully selected reagents to achieve the desired substitution pattern on the pyrimidine ring. Understanding these synthetic routes is crucial for researchers intending to prepare or modify this compound.
Laboratory Synthesis
The primary synthetic route for obtaining 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine involves nucleophilic aromatic substitution reactions. This approach typically starts with a suitable pyrimidine precursor that already contains some of the required functional groups.
A common synthetic pathway involves the reaction of 2-chloro-5-nitropyrimidine with morpholine under basic conditions. The reaction proceeds through nucleophilic aromatic substitution, where the morpholine displaces one of the leaving groups on the pyrimidine ring. The reaction is typically conducted in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Considerations
For industrial-scale production, several factors must be considered to optimize yield, purity, and cost-effectiveness. These include:
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Reaction scale-up challenges
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Solvent selection and recovery
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Process safety considerations due to the presence of nitro groups
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Purification techniques suitable for large-scale operations
Industrial methods may employ continuous flow reactors rather than batch processes to enhance efficiency and reduce reaction times. Temperature control is particularly important due to the exothermic nature of nucleophilic substitution reactions.
Chemical Reactions and Reactivity
The presence of multiple functional groups in 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine creates a molecule with diverse reactivity patterns. These reactions can be categorized based on the functional group involved and the type of transformation observed.
Nucleophilic Substitution Reactions
Nucleophile | Reaction Conditions | Expected Product |
---|---|---|
Sodium methoxide | MeOH, reflux | 2-Methoxy-6-morpholino-5-nitropyrimidin-4-amine |
Potassium tert-butoxide | t-BuOH, elevated temperature | 2-(tert-Butoxy)-6-morpholino-5-nitropyrimidin-4-amine |
Primary amines | Polar solvent, base, heat | 2-(Alkylamino)-6-morpholino-5-nitropyrimidin-4-amine |
These substitution reactions provide access to a variety of derivatives with modified properties and potential applications in medicinal chemistry and materials science.
Reduction Reactions
The nitro group at position 5 can undergo reduction to form an amino group, significantly altering the electronic properties of the molecule. This transformation can be achieved through several methods, each with specific advantages and limitations.
Table 4: Reduction Methods for the Nitro Group
Reduction Method | Reagents | Reaction Conditions | Considerations |
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Catalytic Hydrogenation | Pd/C, H₂ | Room temperature, atmospheric pressure | Clean reaction, but may reduce other reducible groups |
Chemical Reduction | Fe, HCl or Zn, NH₄Cl | Aqueous conditions, moderate temperature | Selective for nitro groups, tolerates other functionalities |
Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, reflux | Mild conditions, good selectivity |
The resulting 2-chloro-6-morpholino-5-aminopyrimidin-4-amine would have significantly different electronic properties and reactivity compared to the parent nitro compound.
Oxidation Reactions
The morpholine ring can undergo oxidation under specific conditions, primarily affecting the nitrogen atom or adjacent carbon atoms. These transformations can lead to N-oxides or ring-opened products, depending on the oxidizing agent and reaction conditions employed.
Applications in Scientific Research
2-Chloro-6-morpholino-5-nitropyrimidin-4-amine has potential applications across various scientific disciplines due to its unique structure and reactivity. While specific research on this exact compound may be limited in the available literature, insights can be drawn from studies on structurally related compounds.
Medicinal Chemistry Applications
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds. The specific substitution pattern in 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine makes it a potential intermediate for synthesizing compounds with therapeutic potential.
The morpholine group often enhances drug-like properties such as solubility and bioavailability, while the nitro group can serve as a precursor to other nitrogen-containing functionalities important for biological activity. The combination of these features makes this compound valuable as a building block in the synthesis of potential therapeutic agents.
Organic Synthesis Applications
In organic synthesis, 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine serves as a versatile intermediate for accessing more complex heterocyclic structures. The multiple reactive sites enable diverse transformations, allowing chemists to build molecular complexity efficiently.
Key applications in organic synthesis include:
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Scaffold diversification through selective functionalization
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Construction of fused heterocyclic systems
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Development of chemical libraries for structure-activity relationship studies
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Synthesis of compounds with specific electronic or optical properties
These applications highlight the compound's utility beyond its inherent properties, serving as a stepping stone to access more complex molecular architectures.
Comparison with Related Compounds
To better understand the unique characteristics of 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine, it is valuable to compare it with structurally related compounds. Such comparisons provide insights into how specific structural modifications influence physical properties, chemical reactivity, and potential applications.
Structural Analogs
Several compounds share structural similarities with 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine but differ in specific substituents or their positioning on the pyrimidine ring.
Table 5: Comparison with Structural Analogs
Compound | Structural Differences | Property Differences |
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2-Chloro-5-nitropyrimidine | Lacks morpholine and amine groups | More electrophilic, different solubility profile |
4-Amino-6-morpholinopyrimidine | Lacks chlorine and nitro groups | Less reactive, different electronic properties |
2-Chloro-4,5-diaminopyrimidine | Has amino group instead of nitro group | Different electronic properties, less acidic |
2-Chloro-N-methyl-5-nitropyrimidin-4-amine | Has N-methyl instead of primary amine | Modified hydrogen bonding capabilities |
These comparisons illustrate how specific substitution patterns influence various properties, guiding researchers in selecting the most appropriate compound for specific applications.
Unique Features
2-Chloro-6-morpholino-5-nitropyrimidin-4-amine possesses several distinctive features that differentiate it from related compounds:
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The combination of electron-withdrawing (chlorine, nitro) and electron-donating (amine, morpholine) groups creates a unique electronic distribution within the molecule.
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The presence of a morpholine ring contributes to improved solubility characteristics compared to compounds lacking this feature.
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The specific arrangement of functional groups enables selective reactivity, allowing for targeted modifications.
These unique features make 2-Chloro-6-morpholino-5-nitropyrimidin-4-amine particularly valuable for certain applications in chemical research and development.
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